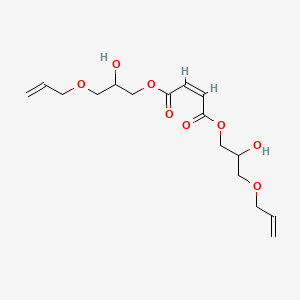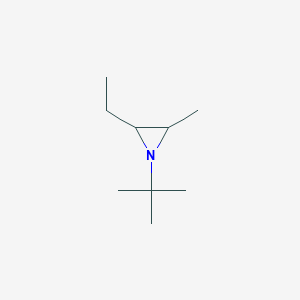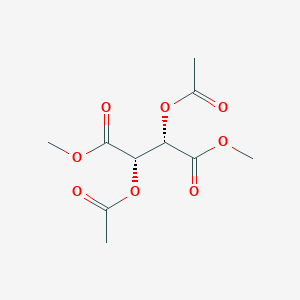![molecular formula C17H24O2 B14727690 2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane CAS No. 5436-80-6](/img/structure/B14727690.png)
2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane is an organic compound characterized by its unique structure, which includes a dioxane ring and a phenyl-substituted heptene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane typically involves the reaction of 1-phenylhept-1-en-2-ol with 1,3-dioxane under acidic conditions. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the dioxane ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the double bond into a single bond.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
- 2-[(E)-1-phenylhex-1-en-2-yl]-1,3-dioxane
- 2-[(E)-1-phenylpent-1-en-2-yl]-1,3-dioxane
Comparison: Compared to its homologs, 2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane has a longer carbon chain, which may influence its physical and chemical properties, such as solubility and reactivity. This compound’s unique structure provides distinct advantages in specific applications, making it a valuable subject of study in various scientific disciplines.
Propiedades
Número CAS |
5436-80-6 |
|---|---|
Fórmula molecular |
C17H24O2 |
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane |
InChI |
InChI=1S/C17H24O2/c1-2-3-5-11-16(17-18-12-8-13-19-17)14-15-9-6-4-7-10-15/h4,6-7,9-10,14,17H,2-3,5,8,11-13H2,1H3/b16-14+ |
Clave InChI |
UEEDPAPVCMUTSS-JQIJEIRASA-N |
SMILES isomérico |
CCCCC/C(=C\C1=CC=CC=C1)/C2OCCCO2 |
SMILES canónico |
CCCCCC(=CC1=CC=CC=C1)C2OCCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





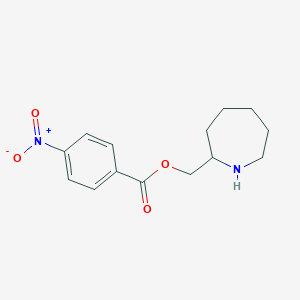
![N-[(E)-[(4-chlorophenyl)-phenylmethylidene]amino]-5-nitropyridin-2-amine](/img/structure/B14727633.png)
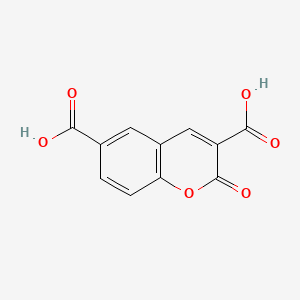

![N-[(1-Benzyl-1H-pyrrol-2-yl)methyl]-3,5,5-trimethyl-N-(propan-2-yl)hexanamide](/img/structure/B14727654.png)
